Peuarin

Description

Historical Context of Coumarin (B35378) Derivatives Discovery and Research

The study of coumarins, the broader class of compounds to which Peuarin belongs, dates back to 1820, when the parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata) by Vogel. nih.govnih.govresearchgate.net The name "coumarin" itself is derived from the French word for the tonka bean, "coumarou". nih.govresearchgate.net These compounds are chemically classified as lactones, specifically 2H-1-benzopyran-2-one. nih.gov

Since their initial discovery, coumarins have been found to be widespread in nature, particularly as secondary metabolites in plants, fungi, and microorganisms. nih.govstmjournals.comdergipark.org.tr They are known for their diverse pharmacological properties, which have spurred extensive research into their synthesis and biological activities. researchgate.netresearchgate.netwisdomlib.org The coumarin nucleus is a versatile scaffold that allows for numerous structural modifications, leading to a wide array of derivatives with varied chemical and physical properties. researchgate.net

Botanical Origins and Phytochemical Significance of Peucedanum Species

This compound is primarily associated with plants of the genus Peucedanum, which belongs to the Apiaceae family. This genus is widely distributed across Europe, Asia, and Africa and comprises over 120 species. researchgate.netnih.gov Many Peucedanum species have a history of use in traditional medicine for various ailments. nih.govpensoft.net

Phytochemical investigations into this genus have revealed a wealth of secondary metabolites, with coumarins and essential oils being particularly abundant and significant. researchgate.netnih.govbg.ac.rs The presence of these compounds is believed to contribute to the observed biological activities of Peucedanum extracts. researchgate.netontosight.ai The roots of these plants are often a primary site for the accumulation of these bioactive substances. researchgate.net

Discovery and Isolation of this compound (3'-angeloyl-4'-methylisokhellactone)

The term "discovery" in chemistry refers to the initial proof of the existence of a new substance, while "isolation" is the process of obtaining a pure, weighable amount of that substance. libretexts.org The discovery and subsequent isolation of new natural products, like this compound, from plant sources is a fundamental aspect of natural product chemistry research. nih.govnih.govacs.orgmuzablends.com

This compound was first reported as a new natural coumarin isolated from the roots of Peucedanum arenarium. abu.edu.ng Its structure was elucidated using spectral data and identified as 3'-angeloyl-4'-methylisokhellactone. abu.edu.ng The isolation process typically involves extraction from the plant material followed by various chromatographic techniques to separate and purify the individual compounds. abu.edu.ng

Contextualization within the broader Coumarin Compound Class

Coumarins are a large and diverse group of natural compounds that can be categorized into several basic types based on their structure. These include simple coumarins, furanocoumarins, and pyranocoumarins. nih.gov Furanocoumarins, which consist of a furan (B31954) ring fused to a coumarin core, can be further divided into linear and angular types, such as psoralen (B192213) and angelicin, respectively. wikipedia.org The biosynthesis of these compounds in plants often starts from umbelliferone (B1683723) (7-hydroxycoumarin). wikipedia.orgmdpi.com

Pyranocoumarins are another significant subgroup found in Peucedanum species. pensoft.net The structural diversity within the coumarin class is vast, with over 1,200 different coumarins identified from natural sources. stmjournals.com This diversity gives rise to a wide range of biological activities. researchgate.netwisdomlib.org

Structural Classification and Nomenclature within Isokhellactone Derivatives

This compound is classified as an isokhellactone derivative. Isokhellactones are a specific type of angular dihydropyranocoumarin. The core structure of these compounds is based on the khellactone (B107364) ring system.

The systematic name for this compound is 3'-angeloyl-4'-methylisokhellactone. abu.edu.ng This name provides specific details about its chemical structure:

Isokhellactone: This indicates the fundamental ring system.

3'-angeloyl: This signifies that an angeloyl group is attached at the 3' position of the lactone ring. The angeloyl group is derived from angelic acid. ontosight.ai

4'-methyl: This indicates the presence of a methyl group at the 4' position.

Other related isokhellactone derivatives have been isolated from Peucedanum arenarium, including peuchlorin, peuchlorinin, and peucloridin, which differ in the nature of the ester groups attached to the isokhellactone core. abu.edu.ng

Interactive Data Tables

Table 1: Classification of this compound

| Category | Description |

| Broad Class | Coumarin |

| Sub-Class | Dihydropyranocoumarin |

| Specific Type | Isokhellactone Derivative |

| Full Chemical Name | 3'-angeloyl-4'-methylisokhellactone |

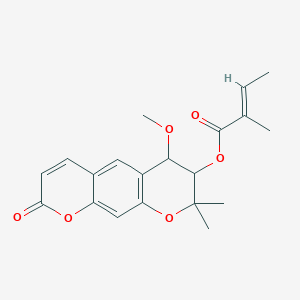

Structure

3D Structure

Properties

CAS No. |

37975-62-5 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.39 |

Origin of Product |

United States |

Advanced Research in Biosynthesis and Chemoenzymatic Synthesis of Peuarin

Elucidation of Proposed Biosynthetic Pathways in Plant Systems

The natural production of Peuarin is a multi-step enzymatic process, originating from primary metabolism and branching into a specialized secondary metabolic pathway. The core coumarin (B35378) structure is assembled first, followed by the key reactions that define it as an angular pyranocoumarin (B1669404).

Precursor Utilization and Enzymatic Steps (e.g., Shikimate Pathway, Phenylpropanoid Pathway adaptations)

The biosynthesis of the fundamental coumarin scaffold begins with the amino acid L-phenylalanine, a product of the shikimate pathway. frontiersin.org This primary metabolic route provides the essential aromatic precursor for a vast array of plant natural products. The conversion of L-phenylalanine into the central coumarin intermediate, umbelliferone (B1683723), proceeds via the general phenylpropanoid pathway. mdpi.com This involves a series of three key enzymatic reactions:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.com

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid. mdpi.com

4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.org

From p-coumaroyl-CoA, the pathway branches towards umbelliferone through ortho-hydroxylation at the C2' position, a critical step catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by the spontaneous cyclization of the resulting intermediate to form the lactone ring characteristic of umbelliferone. frontiersin.orgoup.com

Umbelliferone is the crucial branch-point intermediate from which the pathways to linear and angular coumarins diverge. oup.comresearchgate.net The formation of angular pyranocoumarins like this compound is initiated by the prenylation of umbelliferone at the C8 position, a reaction catalyzed by a specific umbelliferone dimethylallyltransferase (UDT) . oup.com This step yields osthenol , the direct precursor for the angular pyranocoumarin skeleton. mdpi.comresearchgate.net Subsequent enzymatic steps, likely involving cytochrome P450-dependent enzymes, catalyze the cyclization of the prenyl side chain to form the dihydropyran ring, followed by hydroxylations and specific acylations (e.g., with an angeloyl group) at the C3' and C4' positions to yield the final this compound molecule. mdpi.comoup.com Studies in Peucedanum praeruptorum, a plant rich in related angular pyranocoumarins, have identified specific prenyltransferases (PpPTs) and CYP450 cyclases (PpDC, PpOC) responsible for these key transformations. oup.com

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. mdpi.com |

| 4-Coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. frontiersin.org |

| p-Coumaroyl-CoA 2'-hydroxylase | C2'H | Catalyzes ortho-hydroxylation, leading to umbelliferone formation. oup.com |

| Umbelliferone C8-dimethylallyltransferase | UDT | Catalyzes the regioselective prenylation of umbelliferone to form osthenol. oup.com |

| Cytochrome P450 enzymes | CYP450s | Catalyze pyran ring formation, hydroxylations, and other modifications. mdpi.comoup.com |

| Acyltransferases | - | Transfer acyl groups (e.g., angeloyl) to the khellactone (B107364) core. scispace.com |

Regioselectivity and Stereoselectivity in Natural Production

The biosynthesis of this compound is characterized by high degrees of selectivity, which are essential for producing a single, well-defined chemical structure.

Regioselectivity: The key regioselective step is the prenylation of umbelliferone. The UDT enzymes involved exhibit strict control, attaching the dimethylallyl pyrophosphate (DMAPP) precursor to either the C6 or C8 position of the coumarin core. oup.comresearchgate.net For this compound and other angular pyranocoumarins, the enzyme specifically catalyzes the alkylation at the C8 position to form osthenol, thereby dictating the angular geometry of the final product. researchgate.net

Stereoselectivity: The formation of the dihydropyran ring and its subsequent modification create chiral centers, primarily at the C3' and C4' positions. This leads to the possibility of multiple stereoisomers (enantiomers and diastereomers). researchgate.net Natural angular pyranocoumarins from plants like Peucedanum are often found as specific isomers, indicating that the enzymes involved in cyclization and substitution operate with high stereocontrol. researchgate.net The isokhellactone core can exist in cis and trans configurations, depending on the relative orientation of the substituents at C3' and C4'. X-ray crystallography studies of related compounds have confirmed specific absolute configurations, such as (3'R, 4'S), highlighting the stereospecificity of the biosynthetic enzymes. The presence of a specific isomer like this compound suggests a finely tuned enzymatic machinery that controls the precise three-dimensional architecture of the molecule.

Strategies for Chemoenzymatic and De Novo Synthetic Pathways of this compound and Analogues

The complex, chiral structure of this compound makes its total chemical synthesis challenging. This has led to the exploration of chemoenzymatic and de novo synthetic routes that leverage the selectivity of enzymes or mimic biosynthetic steps to achieve greater efficiency.

Enzymatic Catalysis and Pathway Engineering for Compound Synthesis

Modern synthetic biology offers a promising avenue for the production of this compound and its analogues. The identification of the key biosynthetic genes from plants, such as the specific UDTs and CYP450s, allows for their transfer into microbial hosts like E. coli or yeast. mdpi.comoup.com By reconstructing the pathway in a heterologous system, it is possible to achieve de novo synthesis of the isokhellactone core from simple sugars. This approach allows for pathway optimization and the potential to generate novel derivatives by introducing engineered enzymes or feeding precursor analogues.

Chemoenzymatic methods combine chemical synthesis with enzymatic transformations. Enzymes like lipases are widely used for the kinetic resolution of racemic mixtures, a strategy that could be applied to separate stereoisomers of synthetic khellactone intermediates. nih.govresearchgate.net For instance, enzymatic hydrolysis can selectively acylate or deacylate one enantiomer in a racemic mixture, allowing for the separation of optically pure compounds. researchgate.net

Development of Novel Synthetic Routes to Isokhellactone Core

The central challenge in the de novo synthesis of this compound is the construction of the pyranocoumarin (isokhellactone) core. Several chemical methods have been developed to achieve this, often focusing on achieving the correct regioselectivity.

Common strategies include:

Claisen Rearrangement: The thermal rearrangement of propargyloxycoumarins followed by cyclization is a classical method to form the pyran ring. researchgate.net

Reaction with Unsaturated Aldehydes: The reaction of 4-hydroxycoumarins with α,β-unsaturated aldehydes can yield pyranocoumarins, though controlling regioselectivity can be a challenge. tandfonline.com

Iodine-Promoted Synthesis: A regioselective method using molecular iodine as a promoter for the reaction between 4-hydroxycoumarin (B602359) and chalcones has been developed, proceeding through a Michael addition followed by intermolecular cyclization to give functionalized pyranocoumarins in good yields. tandfonline.comthieme-connect.com

Acid-Catalyzed Annulation: A regiodivergent annulation of 4-hydroxycoumarin with isoprene (B109036) has been reported, where the choice of a specific Brønsted acid catalyst can exclusively furnish the pyranocoumarin product with high atom economy.

| Synthetic Method | Key Reagents | Main Feature |

| Claisen Rearrangement | Propargyloxycoumarins | Thermal rearrangement and cyclization. researchgate.net |

| Michael Addition/Cyclization | 4-hydroxycoumarin, chalcones, I₂ | Iodine-promoted regioselective synthesis. tandfonline.comthieme-connect.com |

| Acid-Catalyzed Annulation | 4-hydroxycoumarin, isoprene, Brønsted acid | Highly regioselective and atom-economical. |

Derivatization Strategies for Structural Modification and Exploration

The isokhellactone core serves as a scaffold that can be chemically modified to create a library of this compound analogues for structure-activity relationship (SAR) studies. Nature itself provides a blueprint for this, as plants from the Peucedanum genus produce a wide array of angular pyranocoumarins that differ in the ester groups attached to the C3' and C4' hydroxyls. scispace.com Compounds like praeruptorin A (3'-angeloyl-4'-senecioylkhellactone) and praeruptorin B (3',4'-diangeloylkhellactone) are examples of this natural derivatization.

Synthetic derivatization strategies focus on modifying these hydroxyl groups. Standard esterification or etherification reactions can be used to introduce a variety of functional groups. This allows chemists to systematically alter properties such as lipophilicity, steric bulk, and hydrogen-bonding capacity to probe interactions with biological targets and optimize activity. The synthesis of a diverse set of these derivatives is crucial for exploring the full therapeutic potential of the pyranocoumarin class of compounds.

Investigative Methodologies for Peuarin S Biological Activities and Mechanistic Insights

Advanced In Vitro Cellular Models for Bioactivity Assessment

The initial stages of understanding a compound's biological relevance heavily rely on sophisticated in vitro cellular models. These systems allow for a controlled and detailed examination of a substance's effects at the cellular level.

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental in determining the specific biological effects of a compound. For Peuarin, these assays would typically investigate its potential antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity: The antimicrobial potential of compounds is often assessed using methods like the disk diffusion assay or by determining the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). researchgate.net For instance, extracts from the Peucedanum genus, from which this compound is derived, have been tested against various bacterial and fungal strains. researchgate.net Studies on related plant extracts have demonstrated activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with methods to determine the concentration that halves bacterial viability (IC50). nih.gov

Antioxidant Activity: A variety of assays are available to measure a compound's ability to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. irb.hrnih.gov These assays provide quantitative data, often expressed as an EC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. cabidigitallibrary.org For example, extracts containing various phenolic compounds have been evaluated using these methods to determine their antioxidant capacity. researchgate.netnih.gov

Cytotoxic Effects: The cytotoxic potential of a compound against cancer cell lines is a critical area of investigation. The MTS assay is a colorimetric method used to assess cell viability and proliferation. frontiersin.org For example, studies on saponins (B1172615) isolated from Paris polyphylla var. yunnanensis demonstrated significant inhibitory cytotoxic activities against human liver and lung cancer cell lines. frontiersin.org The mechanism of cell death, such as apoptosis, can be further investigated by observing cellular morphology and using specific assays to detect markers of programmed cell death. nih.govnih.gov

Table 1: Examples of Cell-Based Assays for Bioactivity Assessment

| Biological Response | Assay Type | Description | Key Parameters Measured |

|---|---|---|---|

| Antimicrobial | Minimal Inhibitory Concentration (MIC) | Determines the lowest concentration of a substance that prevents visible growth of a microorganism. | MIC value (e.g., mg/mL) |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | EC50 value (e.g., µg/mL) |

| Cytotoxic | MTS Assay | A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. | IC50 value (concentration that inhibits cell growth by 50%) |

Studies on Cellular Targets and Pathways Modulation

Identifying the specific cellular components and signaling pathways that a compound interacts with is crucial for understanding its mechanism of action. nih.gov This involves investigating how a compound might alter cellular processes such as cell cycle progression, apoptosis, and inflammatory responses. For instance, studies on plant extracts have shown modulation of pathways like the Wnt signaling pathway, which is critical in cell proliferation. researchgate.net The activation or inhibition of key signaling molecules, such as nuclear factor kappa-B (NF-κB), is another important area of investigation. nih.gov The identification of specific cellular targets, such as the cellular prion protein (PrPC) in cancer progression, provides a more precise understanding of a compound's therapeutic potential. nih.gov

High-Throughput Screening Approaches for Identifying Novel Bioactivities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.comwikipedia.org This automated process is essential for discovering novel bioactivities and identifying "hit" compounds from large chemical libraries. bmglabtech.com HTS can be applied to both biochemical and cell-based assays, utilizing various detection methods like fluorescence, luminescence, and high-content imaging. wikipedia.orgpharmaron.com The process typically involves miniaturization of assays into microplate formats (e.g., 96, 384, or 1536 wells) and the use of robotics for liquid handling and data acquisition. wikipedia.orgpharmaron.com This approach accelerates the drug discovery process by efficiently screening vast numbers of molecules to find those with desired biological effects. bmglabtech.com

Molecular Interaction Profiling and Target Engagement Studies

To gain a deeper mechanistic insight, it is essential to study the direct interactions between a compound and its molecular targets.

Ligand-Protein Binding Assays

These assays are designed to characterize the binding of a small molecule (ligand), such as this compound, to a protein target.

Enzyme Active Site Interactions: Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Competitive inhibitors, for example, have a similar structure to the enzyme's substrate and bind to the active site, preventing the substrate from binding. libretexts.org Assays to determine the type and extent of enzyme inhibition are critical. For instance, the inhibition of enzymes like DD-transpeptidase by penicillin is a classic example of targeting an enzyme's active site. teachmephysiology.com

Receptor Binding: Investigating how a compound binds to specific receptors is another key aspect. Purinergic receptors, for example, are a family of receptors that bind to purines like ATP and adenosine (B11128) and are involved in numerous physiological processes. nih.govnih.gov Radioligand binding assays can be used to determine the affinity of a compound for a specific receptor subtype. nih.gov

Table 2: Methodologies for Ligand-Protein Binding Analysis

| Assay Type | Principle | Information Gained |

|---|---|---|

| Enzyme Inhibition Assay | Measures the effect of a compound on the rate of an enzyme-catalyzed reaction. | Type of inhibition (competitive, non-competitive), inhibitory constant (Ki) |

| Radioligand Binding Assay | Uses a radioactively labeled ligand to quantify the binding to a receptor. | Binding affinity (Kd), receptor density (Bmax) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Real-time kinetics of binding (association and dissociation rates), binding affinity |

Investigations of Protein-Protein and Protein-Nucleic Acid Interactions

Many cellular processes are regulated by complex interactions between proteins or between proteins and nucleic acids. thermofisher.comfortislife.comnih.gov Techniques to study these interactions are vital for a complete understanding of a compound's mechanism of action.

Protein-Nucleic Acid Interactions: These interactions are fundamental to processes like DNA replication, transcription, and translation. fortislife.comnih.gov Methods like electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation (ChIP), and pull-down assays are used to identify and characterize these interactions. fortislife.com These techniques can reveal whether a protein binds directly to a specific DNA or RNA sequence. thermofisher.com

Protein-Protein Interactions: The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. Techniques such as co-immunoprecipitation and yeast two-hybrid screening are used to identify interacting protein partners. The study of how a small molecule might disrupt or stabilize these interactions can provide valuable mechanistic information.

Structural Biology Approaches for Elucidating Binding Modes

Understanding how a compound like this compound interacts with its molecular target is fundamental to elucidating its mechanism of action. Structural biology provides high-resolution, three-dimensional views of these interactions, guiding further drug development and optimization. The primary methods employed involve determining the structure of the target protein both alone and in complex with the ligand. nih.govnih.gov

Key techniques include:

X-ray Crystallography: This has been a cornerstone of structural biology. The method requires crystallizing the target protein bound to this compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the atomic structure of the complex. nih.gov This approach provides a static but highly detailed snapshot of the binding pose, revealing crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand in the binding pocket. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the structure of proteins and their complexes in solution, which is closer to the physiological environment. For this compound, NMR could be used to study the dynamics of the interaction with its target, identifying which parts of the compound and the protein are in close proximity. It can also provide insights into conformational changes that occur upon binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large protein complexes or membrane proteins that are difficult to crystallize. Samples are flash-frozen in vitreous ice, and their images are captured with an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a 3D model. schrodinger.com This method is increasingly used to visualize ligand binding in near-native states.

Computational Modeling and Simulation: Methods like molecular docking and free energy perturbation are used to predict the binding mode of a compound like this compound to a target protein whose structure is known. nih.govschrodinger.com These computational approaches can screen vast conformational spaces to identify the most favorable binding orientation and estimate binding affinity. nih.govschrodinger.com Such models are often used to generate hypotheses that are then tested experimentally using crystallography or NMR. nih.gov

These structural approaches are not mutually exclusive and are often used in combination to build a comprehensive model of ligand-receptor interaction, which is critical for structure-based drug discovery. nih.govschrodinger.com

Preclinical In Vivo Models for Comprehensive Biological Response Evaluation

Design and Selection of Animal Models for Specific Biological Investigations

The translation of in vitro findings to a whole-organism context requires the use of preclinical animal models. The design and selection of an appropriate model are critical for obtaining meaningful and reproducible data on the biological effects of this compound. frontiersin.org The choice of model depends entirely on the specific biological question being investigated and the therapeutic area of interest. frontiersin.orgnih.gov

Commonly used animal models in preclinical research include rodents (mice and rats), which are often the first choice due to their genetic tractability, short life cycle, and well-characterized physiology. drugtargetreview.com For more complex investigations, particularly in immunology or for certain metabolic diseases, larger animals or non-human primates may be necessary to better mimic human physiology. frontiersin.orgd-nb.info

Key considerations in model selection include:

Species and Strain: The species must be relevant to the human condition being modeled. nih.gov Different strains of mice, for example, can have vastly different genetic backgrounds and immune responses, making strain selection a crucial variable. plos.org

Disease Induction: Many models require the induction of a disease state. This can be achieved through various means, such as chemical induction (e.g., using concanavalin (B7782731) A to induce autoimmune hepatitis), surgical procedures, or genetic modification to create knockout or transgenic animals that spontaneously develop the disease. nih.govmdpi.com For instance, a Danazol-induced rat model can be used to study precocious puberty. wuxibiology.com

Predictive Validity: The model should have high predictive validity, meaning that the effects of therapeutic interventions in the model should correlate with their effects in humans. nih.gov This involves ensuring the animal model recapitulates key aspects of the human disease's pathophysiology. frontiersin.org

Ethical Considerations: All animal studies must adhere to strict ethical guidelines, often summarized by the principles of the 3Rs: Replacement, Reduction, and Refinement, to minimize animal use and suffering. drugtargetreview.com

The overarching goal is to choose a model that provides a reliable system for evaluating this compound's efficacy and mechanism of action before moving into human clinical trials. numberanalytics.comnih.gov

Methodological Considerations for Assessing Systemic Biological Effects

Once an appropriate animal model is selected, methodologies must be established to assess the systemic biological effects of this compound. This involves evaluating how the compound affects the entire organism, not just the target tissue. A key component of this is pharmacokinetic and pharmacodynamic (PK/PD) analysis, which links the concentration of the drug in the body over time (PK) to its observed biological effect (PD). nih.govcatapult.org.uk

Methodological approaches include:

Bioavailability and Distribution Studies: These studies determine how much of the administered this compound reaches the systemic circulation and where it distributes throughout the body's tissues and organs. numberanalytics.com

Metabolism Studies: Researchers identify the metabolic pathways that break down this compound, characterizing its metabolites and the enzymes involved. This is crucial as metabolites may have their own biological activity or toxicity. numberanalytics.com

Monitoring Physiological and Behavioral Readouts: Depending on the intended effect of this compound, a range of systemic outcomes may be monitored. For example, in models of inflammatory disease, this could include changes in body weight or swelling. frontiersin.org In neurological models, behavioral tests are common. nih.gov

Biomarker Analysis: The levels of specific molecules (biomarkers) in blood, urine, or tissue can serve as indicators of a drug's effect or disease progression. owlstonemedical.com For example, serum levels of liver enzymes are used as biomarkers for liver injury. nih.gov

Histopathology: After the study, tissues are often collected and examined under a microscope to assess for pathological changes, providing a detailed view of the compound's effect at the cellular level within different organs.

Integrating these various assessments provides a comprehensive picture of this compound's systemic impact, helping to understand its efficacy and potential off-target effects. catapult.org.uk

Pharmacodynamic Studies in Animal Models (e.g., Target Occupancy, Biomarker Modulation)

Pharmacodynamic (PD) studies are designed to investigate what a drug does to the body. numberanalytics.com In animal models, these studies for this compound would focus on demonstrating that the compound engages its intended molecular target and produces a downstream biological response. catapult.org.uk Two key concepts in these studies are target occupancy and biomarker modulation.

Target Occupancy: This measures the fraction of the target protein that is bound by this compound at a given dose and time. nih.gov It is a direct measure of target engagement in vivo. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used for this purpose. d-nb.info In a typical study, a radiolabeled version of a ligand for the target is administered. The amount of radioligand that binds is measured before and after administration of the therapeutic compound (e.g., this compound). A reduction in radioligand binding indicates that the target is "occupied" by the unlabeled drug. d-nb.infonih.gov

Table 1: Example of Target Occupancy Data for a Hypothetical Compound in a Non-Human Primate Model (Illustrative data based on studies of a monoacylglycerol lipase (B570770) (MAGL) inhibitor) d-nb.info

| Animal ID | Pretreatment Dose (mg/kg) | Plasma Concentration (ng/mL) | Average Target Occupancy (%) |

| NHP1 | 0.01 | 0.7 | 25.4 |

| NHP2 | 0.03 | 2.5 | 55.1 |

| NHP3 | 0.1 | 8.2 | 78.9 |

| NHP4 | 0.3 | 25.0 | 90.2 |

| NHP5 | 1.0 | 298.0 | 98.5 |

| NHP6 | 1.27 | 370.0 | 100.5 |

Biomarker Modulation: Biomarkers are measurable indicators of a biological state or condition. nih.gov Pharmacodynamic biomarkers are used to show that a drug is having its intended effect on the body. nih.gov For example, if this compound is designed to be an anti-inflammatory agent, researchers would measure the levels of inflammatory cytokines, such as Tumor Necrosis Factor α (TNF-α) or Interleukin 17 (IL-17), in the animal model. nih.gov A significant reduction in these biomarkers following treatment with this compound would provide evidence of its pharmacodynamic activity. nih.govmdpi.com

Table 2: Example of Biomarker Modulation in a Mouse Model of Autoimmune Hepatitis (Illustrative data based on studies of phosphodiesterase inhibitors) nih.gov

| Treatment Group | Key Biomarker | Peak Level (Control) | Peak Level (Treated) | Percent Reduction |

| PDE4 Inhibitor | Serum TNF-α (pg/mL) | ~1200 | ~400 | ~67% |

| PDE4 Inhibitor | Serum IL-17 (pg/mL) | ~2500 | ~800 | ~68% |

| PDE4 Inhibitor | Serum ALT (U/L) | ~4000 | ~1000 | ~75% |

These PD studies are essential for establishing a dose-response relationship and understanding the link between target engagement and the ultimate therapeutic effect, which is critical for guiding dose selection in human clinical trials. ugd.edu.mknih.gov

Sophisticated Analytical Methodologies for Peuarin Research

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Characterization

The elucidation of peuarin's structure and its purification are accomplished through the synergistic use of advanced separation and spectroscopic methods. abu.edu.ng These techniques provide detailed information about the molecule's connectivity and functional groups.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of compounds from complex mixtures, such as plant extracts. nih.govresearchgate.net When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both separating and identifying analytes. measurlabs.comsigmaaldrich.com The HPLC system separates components of a mixture based on their differential interactions with a stationary and a mobile phase. thermofisher.com This separation is crucial when dealing with natural product extracts that contain a multitude of compounds.

Mass spectrometry provides highly sensitive and specific detection, allowing for the determination of the molecular weight and elemental composition of the separated compounds. sigmaaldrich.com In the context of this compound research, HPLC-MS is invaluable for initial identification and for guiding the isolation process. measurlabs.comperkinelmer.com The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, obtained from tandem mass spectrometry (MS/MS), offer significant clues to the compound's structure. perkinelmer.comnih.gov This technique is particularly advantageous for analyzing complex samples and can achieve very low detection limits. perkinelmer.com

Table 1: Key Aspects of HPLC-MS in this compound Analysis

| Feature | Description | Relevance to this compound Research |

| Separation | HPLC effectively separates this compound from other phytochemicals in a crude extract. nih.govresearchgate.net | Enables the isolation of pure this compound for further structural and biological studies. |

| Identification | MS provides the molecular weight and fragmentation data of the eluted compounds. sigmaaldrich.com | Confirms the presence of this compound and provides initial structural information. |

| Sensitivity | The coupled system offers high sensitivity, allowing for the detection of trace amounts of this compound. perkinelmer.com | Crucial for analyzing samples with low concentrations of the target compound. |

| Versatility | The method can be adapted to various sample matrices and can be used for both qualitative and quantitative analysis. sigmaaldrich.com | Applicable to a wide range of research questions involving this compound. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. numberanalytics.comstanford.edu It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. numberanalytics.comorganicchemistrydata.org By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. pharmacognosy.usmdpi.com

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete molecular framework. pharmacognosy.us These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the proposed structure of this compound. mdpi.com

Table 2: Application of NMR Techniques in this compound Structure Elucidation

| NMR Technique | Information Provided | Contribution to this compound's Structure |

| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. numberanalytics.com | Helps to identify the various proton-containing functional groups and their relative positions. |

| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. numberanalytics.com | Reveals the carbon skeleton of the this compound molecule. |

| COSY | Identifies proton-proton couplings, revealing which protons are adjacent to each other. pharmacognosy.us | Establishes the connectivity of proton networks within the molecule. |

| HSQC | Correlates directly bonded proton and carbon atoms. pharmacognosy.us | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away. pharmacognosy.us | Provides long-range connectivity information, crucial for piecing together the entire molecular structure. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are complementary techniques that provide valuable information about the functional groups and electronic structure of a molecule. wikipedia.orgstudymind.co.uk

Infrared (IR) Spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. perkinelmer.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. sigmaaldrich.com The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). alfa-chemistry.com This information is critical for the initial characterization of this compound's chemical nature. abhedanandamahavidyalaya.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region, can be analyzed by this technique. wikipedia.org The UV-Vis spectrum, which is a plot of absorbance versus wavelength, can help to identify the presence of conjugated systems and other electronic features within the this compound molecule. wikipedia.orgdenovix.com

Table 3: Functional Group Analysis of this compound using IR and UV-Vis Spectroscopy

| Spectroscopic Technique | Principle | Information Gained about this compound |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation causes molecular vibrations of specific bonds. sigmaaldrich.com | Identification of key functional groups such as carbonyls, hydroxyls, and aromatic rings. alfa-chemistry.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption of UV or visible light leads to the excitation of electrons to higher energy levels. wikipedia.org | Detection of chromophores and conjugated systems within the molecular structure. wikipedia.org |

List of Compounds Mentioned

this compound

3'-angeloyl-4'-methylisokhellactone

Peuchlorin

3'-angeloyl-4'-(2''-hydroxy-2''-methyl-3''-chloro)-butyroylisokhellactone

Peuchlorinin

3'-(2''-methylepoxy)-butyroyl-4'-(2''-hydroxy-2''-methyl-3''-chloro)-butyroylisokhellactone

Peucloridin

3',4'-di-(2''-hydroxy-2''-methyl-3''-chloro)-butyroylisokhellactone

Validation Parameters for Analytical Methods (e.g., Accuracy, Precision, Specificity, LOD/LOQ, Linearity)

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within its natural matrix, such as in plant extracts, presents a significant analytical challenge due to the presence of a multitude of other structurally similar and co-eluting phytochemicals. To achieve accurate identification and quantification, sophisticated hyphenated analytical techniques are indispensable. These methods couple the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, providing a robust platform for the detailed investigation of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC-MS analysis, the technique is highly effective for profiling the volatile constituents of essential oils from plants known to contain coumarins, such as those from the Peucedanum genus. In studies of Peucedanum ostruthium, a plant known for its coumarin (B35378) content, GC-MS has been instrumental in identifying the composition of its essential oil.

The methodology typically involves injecting the essential oil sample into the GC system, where it is vaporized. The components are then separated based on their boiling points and polarity as they pass through a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries. For instance, in the analysis of P. ostruthium leaf oil, dozens of compounds were identified, with major components including sabinene, β-phellandrene, and terpinolene. This type of analysis provides a comprehensive profile of the volatile environment in which this compound exists.

Table 1: Representative Volatile Compounds Identified by GC-MS in Peucedanum ostruthium Leaf Oil

| Compound | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| α-Pinene | 10.32 | 3.0 |

| Sabinene | 11.83 | 24.0 |

| β-Pinene | 12.18 | 2.1 |

| Myrcene | 12.68 | 1.6 |

| α-Phellandrene | 13.21 | 2.0 |

| p-Cymene | 13.98 | 2.5 |

| β-Phellandrene | 14.28 | 12.1 |

UHPLC-Q-TOF-MS for Complex Natural Extracts

For the direct analysis of non-volatile compounds like this compound in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a state-of-the-art technique. This method offers superior resolution, speed, and sensitivity compared to conventional HPLC. The UHPLC system uses columns with smaller particles to achieve better separation of compounds in the extract. The eluent is then introduced into the Q-TOF mass spectrometer.

The Q-TOF instrument provides high-resolution and accurate mass measurements, which are crucial for the unambiguous identification of compounds. It allows for the determination of the elemental composition of a molecule based on its exact mass. Furthermore, by performing tandem mass spectrometry (MS/MS), a precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information, confirming the identity of the compound even in a complex mixture.

Research on the roots of Peucedanum praeruptorum Dunn has utilized UPLC-Q-TOF-MS to identify numerous coumarins. In such analyses, compounds are identified by comparing their retention times, accurate mass data, and MS/MS fragmentation patterns with those of reference standards and data from the literature. This powerful technique has enabled the identification of not only known coumarins but also new or trace compounds within the extract, showcasing its utility in comprehensive phytochemical profiling.

Table 2: Example Data from UPLC-Q-TOF-MS Analysis for Coumarin Identification

| Compound | Retention Time (t_R) | Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| Praeruptorin A | 15.25 | 387.1803 | 327.1591, 285.1121, 229.0859 |

| Praeruptorin B | 13.89 | 329.1384 | 285.1124, 229.0863 |

| Peucenidin | 12.54 | 387.1805 | 285.1121, 229.0859 |

Computational and Theoretical Approaches in Peuarin Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Peuarin, and a biological target, typically a protein or enzyme. nih.govstanford.edu These methods are fundamental in drug discovery and molecular biology to understand the structural basis of a compound's activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. pcbiochemres.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity. frontiersin.org For coumarin (B35378) derivatives, docking studies have been successfully used to identify potential inhibitors for various enzymes. For instance, studies on coumarin analogues have shown that these compounds can fit into the binding pockets of targets like N-myristoyltransferase (NMT), a potential antifungal target, and acetylcholinesterase, relevant in Alzheimer's disease. benthamdirect.comnih.gov The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net

Molecular dynamics simulations build upon the static picture provided by docking. stanford.edu An MD simulation tracks the movements of atoms in the ligand-target complex over time, providing insights into the dynamic nature of the interaction and the stability of the complex. plos.org These simulations can reveal conformational changes in both the ligand and the target upon binding, which are often crucial for biological function. nih.gov For coumarin-based compounds, MD simulations have been used to validate the stability of docked poses and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for Coumarin Derivatives Against Various Targets This table presents example data from studies on various coumarin derivatives to illustrate typical docking scores and interacting residues. Specific data for this compound is not available.

| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Coumarin Analogues | Candida albicans NMT | -189.257 (MolDock Score) | Tyr107, Leu451, Gln226, Cys393 | benthamdirect.com |

| Coumarin Derivatives | VEGFR-2 | -149.893 (cal/mol) | Not specified | pcbiochemres.com |

| Thiazolyl Coumarins | Fungal Target (1YLJ) | Not specified | Strong H-bonding and π-π interactions | researchgate.net |

| Coumarin Hybrids | Acetylcholinesterase (AChE) | IC₅₀ = 2.87 μM | Dual binding site interaction | nih.gov |

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds against a biological target to identify potential hits. mdpi.com This approach can also be used in reverse, where a single compound like this compound is screened against a database of known biological targets to predict its potential biological activities and off-target effects. mdpi.com

Given that this compound is isolated from Peucedanum species, which are known to contain various bioactive compounds, in silico screening could be a valuable first step in identifying its likely biological targets. researchgate.netspandidos-publications.com For example, a computational screening of a library of coumarin derivatives identified several potential inhibitors of the NLRP3 inflammasome, a target for anti-inflammatory therapies. nih.gov This process typically involves high-throughput docking of the compound library against the target's binding site. The top-scoring compounds are then selected for further experimental validation. This method significantly reduces the time and cost associated with traditional high-throughput screening (HTS). mdpi.com

Prediction of Binding Affinities and Conformational Changes

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

The core of QSAR is to correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with a measured biological activity, such as an IC₅₀ value. nih.govatlantis-press.com For coumarin derivatives, QSAR models have been developed to predict a wide range of activities, including antifungal, anticancer, and antioxidant effects. nih.govbohrium.comnih.gov

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each compound. nih.gov Statistical techniques, like multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that best describes the relationship between the descriptors and the activity. nih.govbohrium.com The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a separate test set. benthamdirect.combohrium.com

Table 2: Example of a QSAR Equation for Antifungal Activity of Coumarin Derivatives This table shows a representative QSAR model from a study on coumarin derivatives to illustrate the methodology. A specific model for this compound is not available.

| Model Equation | Statistical Parameters | Interpretation of Descriptors | Reference |

| pMIC = f(Descriptor 1, Descriptor 2, ...) | R² = 0.830, Q² = 0.758, R²pred = 0.610 | Activity is influenced by atomic polarizability and van der Waals volume. | benthamdirect.com |

| R²tr = 0.78, R²ext = 0.67, Q²loo = 0.67 | Activity against M. phaseolina is enhanced by electron-withdrawing groups at C-3. | nih.gov |

One of the most powerful applications of QSAR models is the rational design of new, more potent analogues. nih.govsamipubco.com Once a reliable QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized compounds. researchgate.net By understanding which structural features (as quantified by the descriptors in the QSAR equation) increase or decrease activity, medicinal chemists can design new molecules with optimized properties. For example, a QSAR study on coumarins as antioxidant agents revealed that properties like H-bonding potential, polarizability, and electronegativity were key for activity, guiding the in silico design of novel compounds with potentially improved efficacy. nih.gov This approach allows for the targeted modification of the this compound scaffold to enhance a desired biological effect.

Development of Predictive Models for Biological Activity

Theoretical Studies on Electronic Structure and Reactivity

Theoretical methods, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. cond-mat.deepfl.chwikipedia.org These studies provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties. ijpsonline.comcond-mat.deunimi.it

DFT calculations can determine the distribution of electron density in a molecule, which is crucial for understanding how it will interact with other molecules. cond-mat.de Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests that the molecule is more reactive. mdpi.com

For coumarin derivatives, DFT studies have been used to calculate optimized geometries, vibrational frequencies, and electronic properties. ijpsonline.comuobaghdad.edu.iq These calculations help to rationalize experimental observations, such as UV-Vis absorption spectra, and to understand the effect of different substituents on the electronic structure of the coumarin core. aip.orgnih.gov For instance, a DFT study on coumarin esters showed that the introduction of an azo group decreased the HOMO-LUMO energy gap, making the molecule more polarizable. mdpi.com Such studies on this compound could elucidate its electronic characteristics and provide a basis for understanding its reactivity and potential interaction mechanisms at a quantum-mechanical level.

Density Functional Theory (DFT) Calculations

No published studies were identified that have utilized Density Functional Theory to calculate the electronic or structural properties of this compound.

Mechanistic Projections of Chemical Transformations

No literature was found that discusses the mechanistic projections of any chemical transformations involving this compound based on computational modeling.

Future Directions and Emerging Research Avenues for Peuarin

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of Peuarin and the enzymes involved in its synthesis remains an area for future investigation. While the general biosynthesis of coumarins in plants is studied, the specific enzymes and intermediate steps leading to complex coumarins like this compound in Peucedanum species may not be fully elucidated. Future research could employ advanced molecular biology techniques, such as genome sequencing of Peucedanum species, transcriptomics, and proteomics, to identify candidate genes and enzymes involved in the this compound biosynthetic pathway. analyse-it.comnovapublishers.comeuropa.eu Techniques like enzyme assays and gene knockout or overexpression studies in model plant systems or heterologous hosts could help confirm the function of identified enzymes. wikipedia.orgnih.gov Exploring the regulation of these pathways at the genetic and environmental levels could also be a key focus.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive detection and quantification of this compound in various matrices, such as plant extracts, biological samples, or formulations, are crucial for both fundamental research and potential applications. While general analytical techniques for coumarins exist, the development of novel methods specifically optimized for this compound could offer enhanced sensitivity, specificity, and efficiency. analyse-it.comnih.govnih.govnih.gov Future research could focus on hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with optimized parameters for this compound. nih.govmdpi.com Developing highly specific antibodies or probes for immunoassay-based detection could also provide increased sensitivity and high-throughput capabilities. njppp.com Miniaturization of analytical systems and the development of portable sensors for on-site detection of this compound in plant materials are also potential future directions.

Advanced In Vitro Systems and Organoid Models for Complex Biological Systems

To better understand the biological activities and potential effects of this compound, researchers can utilize advanced in vitro systems and organoid models. These models offer more physiologically relevant environments compared to traditional two-dimensional cell cultures. nih.govnih.govnjppp.comnih.govmultichannelsystems.combiorxiv.orgmdpi.comnih.govfrontiersin.orgmdpi.com Future research could involve testing this compound on organoids derived from relevant tissues or organs to investigate its interactions at a more complex level. nih.govnih.govnjppp.comnih.govmultichannelsystems.combiorxiv.orgmdpi.comnih.govfrontiersin.orgmdpi.com For example, if this compound shows potential activity in a specific organ system, organoids mimicking that organ could be used to study its cellular mechanisms, efficacy, and potential toxicity in a more predictive manner. nih.govnih.govnjppp.comnih.govmultichannelsystems.combiorxiv.orgmdpi.comnih.govfrontiersin.orgmdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate System-Level Effects

Integrating various omics technologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. metwarebio.commdpi.comnjppp.comnih.govwikipedia.orgnih.gov Future studies could utilize metabolomics to identify changes in endogenous metabolites upon exposure to this compound, providing insights into affected metabolic pathways. metwarebio.commdpi.comnih.govwikipedia.org Proteomics could be employed to profile protein expression changes, potentially revealing protein targets or signaling pathways modulated by this compound. metwarebio.commdpi.comnih.govwikipedia.org Transcriptomics could provide information on gene expression alterations. nih.gov By integrating data from these different omics layers, researchers can gain a more holistic view of this compound's system-wide effects and identify potential biomarkers of its activity or exposure. metwarebio.commdpi.comnjppp.comnih.gov

Applications in Chemical Biology and Tool Compound Development

This compound's distinct chemical structure as a coumarin (B35378) derivative suggests its potential utility in chemical biology research. researchgate.netnih.govnih.gov Future directions could involve exploring this compound as a tool compound to perturb specific biological processes or pathways. nih.govresearchgate.net This could involve synthesizing this compound analogs with modifications to study structure-activity relationships and develop more potent or selective probes. nih.govresearchgate.net this compound or its derivatives could potentially be used to identify and validate novel biological targets or to explore the function of specific enzymes or proteins. nih.govresearchgate.net

Repurposing and Novel Applications beyond Traditional Medicinal Uses

Given that coumarins have a range of reported biological activities and traditional medicinal uses, future research could explore repurposing this compound for novel applications beyond those traditionally associated with the plants it is found in. researchgate.netnih.govnih.govwikipedia.orgnih.govbiorxiv.org This could involve screening this compound for activity against a wide array of biological targets or in different disease models. wikipedia.orgnih.govbiorxiv.org The known properties of coumarins, such as anticoagulant, anti-inflammatory, antibacterial, or antioxidant activities, could guide the search for new applications. researchgate.netnih.govnih.gov Furthermore, modifications to the this compound structure could lead to the development of novel compounds with improved properties or entirely new bioactivities. nih.gov

Q & A

Q. How can researchers structure a manuscript to highlight this compound’s novelty while addressing contradictory prior work?

- Answer :

- Use the Discussion section to contextualize findings against conflicting data (e.g., differences in assay conditions) .

- Include a limitations subsection and propose validation studies (e.g., independent replication) .

Table 1: Key Methodological Considerations for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.